

An In-depth Technical Guide to Sodium Hydrosulfite (Anhydrous)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium hydrosulfite, anhydrous*

Cat. No.: *B106510*

[Get Quote](#)

CAS Number: 7775-14-6

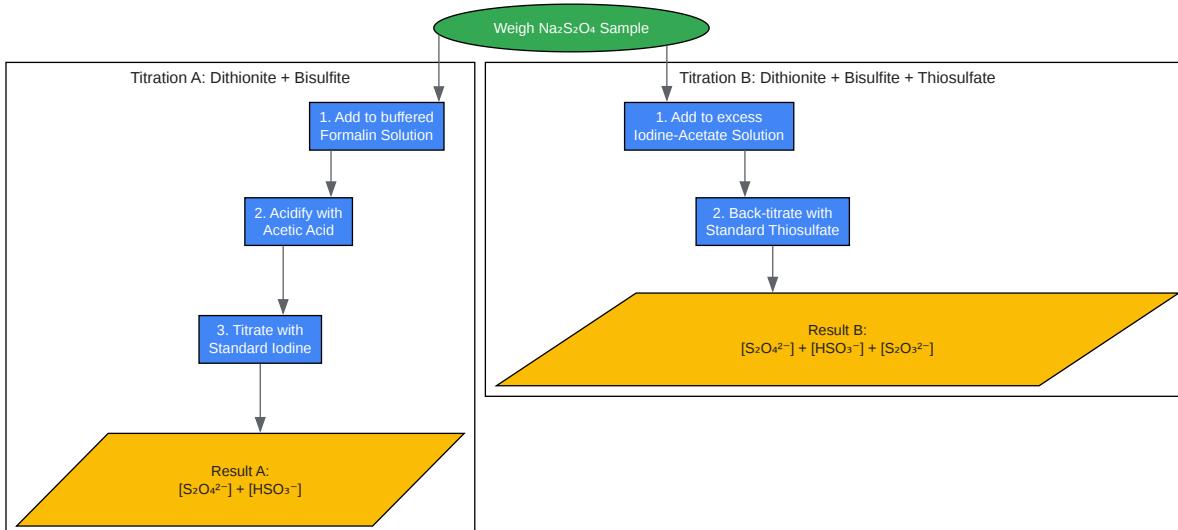
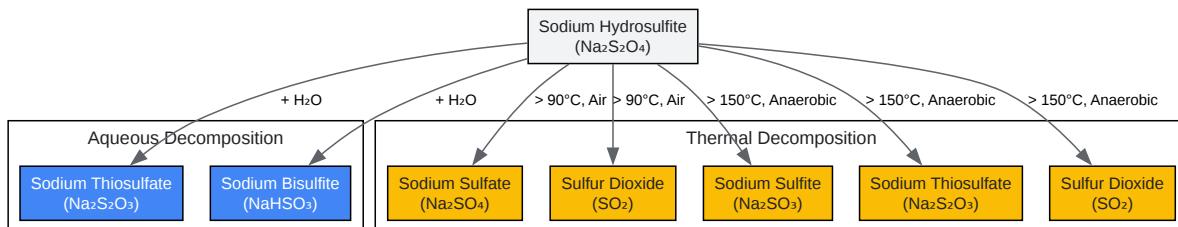
Anhydrous Sodium Hydrosulfite: A Comprehensive Technical Overview for Researchers

Sodium hydrosulfite, also known as sodium dithionite, is a powerful reducing agent with the chemical formula $\text{Na}_2\text{S}_2\text{O}_4$.^{[1][2][3]} It is a versatile chemical widely employed across various industrial and research applications, primarily for its strong reducing capabilities.^{[1][4][5]} This guide provides an in-depth look at its properties, synthesis, mechanisms, experimental applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Anhydrous sodium hydrosulfite is a white to grayish crystalline powder, often with a faint sulfurous odor.^{[1][6]} It is stable in dry air but is sensitive to moisture and heat, decomposing in hot water and acidic solutions.^{[1][7]}


Property	Value
Chemical Formula	$\text{Na}_2\text{S}_2\text{O}_4$
Molar Mass	174.11 g/mol [1]
CAS Number	7775-14-6 [1]
EC Number	231-890-0 [1]
Appearance	White to light-yellow crystalline powder [1][6]
Density	2.13 - 2.38 g/cm ³ [6][8]
Melting Point	52 °C (decomposes) [6][9]
Boiling Point	Decomposes [6]
Water Solubility	18.2 - 250 g/L at 20 °C (undergoes slow decomposition) [6][8]
Solubility	Slightly soluble in alcohol [6]
pH	5.5 - 8.5 (50 g/L solution at 20 °C) [6]
Redox Potential	-0.66 V (vs. SHE at pH 7) [1]



Synthesis and Manufacturing

Sodium hyrosulfite is produced industrially through the reduction of sulfur dioxide. Several methods are employed, with the formate process and zinc dust process being the most common.

- Zinc Dust Process: This is a two-step process. First, sulfur dioxide is reacted with zinc powder to produce zinc dithionite. The zinc dithionite is then treated with sodium hydroxide or sodium carbonate to yield sodium hyrosulfite and a zinc precipitate.[\[1\]\[7\]\[10\]](#)
 - $2 \text{SO}_2 + \text{Zn} \rightarrow \text{ZnS}_2\text{O}_4$
 - $\text{ZnS}_2\text{O}_4 + 2 \text{NaOH} \rightarrow \text{Na}_2\text{S}_2\text{O}_4 + \text{Zn(OH)}_2$

- Formate Process: In this method, sodium formate is used as the reducing agent. Sodium formate is dissolved in aqueous methanol, and then sulfur dioxide and sodium hydroxide are introduced under pressure while maintaining a specific pH.[1][10]
- Sodium Borohydride Process: Sodium borohydride serves as the reducing agent in an alkaline solution. The reaction with sulfur dioxide and sodium hydroxide is as follows:[1][7]
$$\text{NaBH}_4 + 8 \text{ NaOH} + 8 \text{ SO}_2 \rightarrow 4 \text{ Na}_2\text{S}_2\text{O}_4 + \text{NaBO}_2 + 6 \text{ H}_2\text{O}$$

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atamankimya.com [atamankimya.com]
- 2. Solutions | Chemical Solutions for Industry | Sodium Hydrosulfite [chemicalsolutions.net]
- 3. Sodium Dithionite [commonorganicchemistry.com]
- 4. fiveable.me [fiveable.me]
- 5. marketpublishers.com [marketpublishers.com]
- 6. atamankimya.com [atamankimya.com]
- 7. Sodium dithionite - Wikipedia [en.wikipedia.org]
- 8. chembk.com [chembk.com]
- 9. chemimpex.com [chemimpex.com]
- 10. SODIUM HYDROSULFITE - Ataman Kimya [atamanchemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Sodium Hydrosulfite (Anhydrous)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b106510#sodium-hydrosulfite-anhydrous-cas-number-7775-14-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com